
2-Chloro-6-(1,1-difluoroethyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(1,1-difluoroethyl)pyrazine, also known as 2-C6FP, is a synthetic organic compound with a molecular formula of C5H5ClF2N2. It is an important intermediate for the synthesis of a variety of pharmaceuticals and other compounds. This compound has been studied for a range of applications including drug discovery, drug delivery, and diagnostic imaging.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(1,1-difluoroethyl)pyrazine has been studied for a variety of applications in scientific research. It has been used as a substrate for the preparation of fluorescent probes for imaging applications. It has also been used as a substrate for the preparation of inhibitors of enzymes such as cyclooxygenase-2 (COX-2). In addition, this compound has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(1,1-difluoroethyl)pyrazine is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of several proteins involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of several proteins involved in cell growth and survival. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory effects, as well as to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-6-(1,1-difluoroethyl)pyrazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high solubility in water and other solvents. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. It has a relatively low stability in the presence of light and oxygen, making it difficult to store for long periods of time. In addition, it has a relatively low solubility in organic solvents, making it difficult to use in some applications.
Zukünftige Richtungen
2-Chloro-6-(1,1-difluoroethyl)pyrazine has a wide range of potential applications in scientific research. Future research should focus on developing new synthesis methods for this compound, as well as exploring its potential as an anticancer agent. In addition, further research should focus on understanding the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, research should focus on developing new applications for this compound, such as its use as a fluorescent probe or inhibitor of enzymes.
Synthesemethoden
2-Chloro-6-(1,1-difluoroethyl)pyrazine is typically synthesized through a two-step reaction. The first step involves the reaction of 2-chloro-6-fluoro-3-nitropyridine with 1,1-difluoroethylene to form 2-chloro-6-fluoro-3-nitro-1,1-difluoroethylpyrazine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride or sodium cyanoborohydride.
Eigenschaften
IUPAC Name |
2-chloro-6-(1,1-difluoroethyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-10-3-5(7)11-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSBLKDUROQSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=N1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



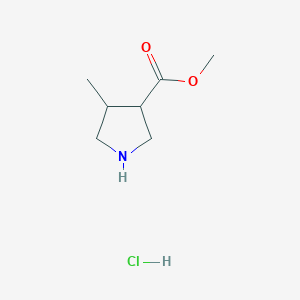

![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)
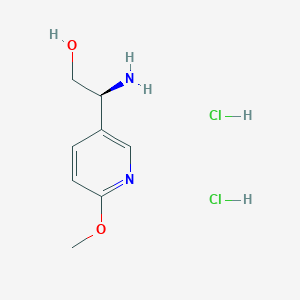
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)

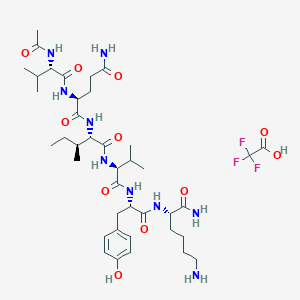
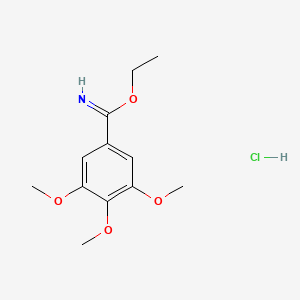

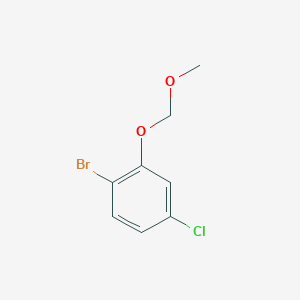

![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)